3-(4-Hydroxy-3-methoxybenzyl)indolin-2-one
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C16H15NO3 |
|---|---|
Molecular Weight |
269.29 g/mol |
IUPAC Name |
3-[(4-hydroxy-3-methoxyphenyl)methyl]-1,3-dihydroindol-2-one |
InChI |
InChI=1S/C16H15NO3/c1-20-15-9-10(6-7-14(15)18)8-12-11-4-2-3-5-13(11)17-16(12)19/h2-7,9,12,18H,8H2,1H3,(H,17,19) |
InChI Key |
IMVRROIQNCZQNE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)CC2C3=CC=CC=C3NC2=O)O |
Origin of Product |
United States |
Structure Activity Relationship Sar Studies for Optimized Biological Potency of Indolin 2 One Compounds
Influence of Substituents on the Indolin-2-one Core
The core structure of indolin-2-one presents multiple sites for substitution, primarily at the C-3 position, the nitrogen atom (N-1), and various positions on the fused benzene (B151609) ring. Modifications at these sites can dramatically alter the compound's interaction with biological targets, affecting its efficacy and selectivity. acs.orgnih.gov
The C-3 position of the indolin-2-one ring is a key site for introducing structural diversity, and modifications here significantly impact biological activity. iiserpune.ac.innih.gov The nature of the substituent at this position can dictate the compound's selectivity towards different biological targets, such as protein kinases. acs.orgnih.gov
For instance, SAR studies on 3-substituted indolin-2-ones as receptor tyrosine kinase (RTK) inhibitors have revealed distinct patterns of selectivity. acs.orgnih.gov Compounds featuring a 3-(substituted benzylidenyl) moiety with bulky groups on the phenyl ring tend to show high selectivity for the epidermal growth factor (EGF) and Her-2 receptor tyrosine kinases. acs.orgnih.gov In contrast, the introduction of a five-membered heteroaryl ring at the C-3 position leads to high specificity against vascular endothelial growth factor (VEGF) receptor tyrosine kinase activity. acs.orgnih.gov Furthermore, an extended side chain at this position can confer high potency and selectivity against both platelet-derived growth factor (PDGF) and VEGF receptors. acs.orgnih.gov
These findings underscore the critical role of the C-3 substituent in directing the inhibitory profile of indolin-2-one-based compounds, likely by influencing how the molecule fits into the ATP-binding pocket of different kinases. acs.orgnih.gov
Table 1: Influence of C-3 Substituents on Receptor Tyrosine Kinase (RTK) Selectivity
| C-3 Substituent Type | Predominant RTK Selectivity | Reference |
|---|---|---|
| Substituted benzylidenyl (with bulky groups) | EGF, Her-2 | acs.orgnih.gov |
| Five-membered heteroaryl ring methylidenyl | VEGF (Flk-1) | acs.orgnih.gov |
| Extended side chain | PDGF, VEGF (Flk-1) | acs.orgnih.gov |
Substitution at the N-1 position of the indolin-2-one ring is another important strategy for modulating biological activity. The presence or absence of a substituent, as well as the nature of that substituent, can influence the compound's physical properties and its interaction with target proteins. nih.gov
In some cases, N-substitution can enhance potency. For example, in a series of 3-(benzylidene)indolin-2-one derivatives designed as ligands for α-synuclein fibrils, substitution of the indoline (B122111) nitrogen with an N-benzyl group resulted in increased binding affinity and selectivity. nih.gov This suggests that the N-benzyl group may engage in additional favorable interactions within the binding site.
Conversely, for other biological targets, an unsubstituted N-H group can be crucial for activity. The N-H group can act as a hydrogen bond donor, a key interaction for binding to many kinase domains. unimib.it The decision to substitute at the N-1 position is therefore highly dependent on the specific therapeutic target and the desired mode of action. Studies on spirocyclopropyl oxindoles have shown that electron-withdrawing N-protecting groups can activate the molecule for certain cycloaddition reactions, highlighting the electronic influence of N-substituents. nih.gov
The introduction of halogen atoms (fluorine, chlorine, bromine, iodine) onto the indolin-2-one scaffold is a common tactic in medicinal chemistry to enhance biological activity. Halogens can influence a compound's lipophilicity, metabolic stability, and binding affinity through various interactions, including hydrogen bonds and halogen bonds. researchgate.netacs.org
The position and type of halogen can have a significant effect. For example, in a study of neuroprotective 3-substituted indolin-2-ones, the compound GW5074, which features iodine and bromine atoms, was found to be a potent c-Raf inhibitor. nih.gov The specific halogenation pattern is critical for its activity.
Computational and crystallographic studies have shown that halogens can participate in intermolecular interactions such as Br···Br, C-H···Br, and C-H···F, which can stabilize the binding of the molecule to its target. researchgate.net The strength of these interactions depends on the specific halogen, with iodine typically forming the strongest halogen bonds. acs.org The strategic placement of halogens can therefore be used to optimize the potency and pharmacokinetic properties of indolin-2-one derivatives. uni-regensburg.de
Impact of the Benzyl (B1604629) Moiety Modifications
For compounds like 3-(4-Hydroxy-3-methoxybenzyl)indolin-2-one, the benzyl group attached to the C-3 position is not merely a linker but an active participant in the molecule's interaction with its biological target. Modifications to this moiety, including the position and nature of its substituents, are critical determinants of biological activity.
The 4-hydroxy and 3-methoxy groups on the benzyl ring, derived from vanillin, are particularly important for the biological activity of many natural and synthetic compounds. researchgate.netsemanticscholar.org These groups can act as both hydrogen bond donors (hydroxy) and acceptors (hydroxy and methoxy), enabling specific interactions with amino acid residues in a protein's binding site. nih.gov
The antioxidant properties of phenolic compounds are often attributed to the hydrogen-donating ability of the hydroxyl group. nih.govresearchgate.net The methoxy (B1213986) group, by its electron-donating nature, can modulate the electronic properties of the phenyl ring and the reactivity of the adjacent hydroxyl group. nih.gov Studies on phenolic acids have shown that the presence of both hydroxyl and methoxy groups significantly enhances antioxidant activity. nih.gov In the context of this compound, these groups are likely crucial for its specific biological effects, potentially through antioxidant mechanisms or by forming key hydrogen bonds with target enzymes. researchgate.net
Table 2: Contribution of Functional Groups to Antioxidant Activity
| Functional Group | Potential Role in Biological Activity | Reference |
|---|---|---|
| 4-Hydroxy (-OH) | Hydrogen bond donor, free radical scavenger | nih.govresearchgate.net |
| 3-Methoxy (-OCH3) | Hydrogen bond acceptor, modulates electronic properties | nih.gov |
The specific arrangement of substituents on the benzyl ring—its positional isomerism—is a critical factor influencing biological activity. Changing the position of the hydroxy and methoxy groups, or introducing other substituents, can lead to significant changes in potency and selectivity.
For example, a study on 3-substituted-indolin-2-one derivatives as anti-inflammatory agents found that 3-(3-hydroxyphenyl)-indolin-2-one showed the highest activity among nineteen synthesized derivatives, effectively inhibiting the production of inflammatory mediators like nitric oxide, TNF-α, and IL-6. mdpi.com This highlights the importance of the meta position for the hydroxyl group in this particular series for anti-inflammatory effects.
In another series of 3-arylideneoxindoles, shifting a lipophilic aromatic ring from the para to the meta position on the phenyl group did not significantly influence activity, whereas the introduction of various substituents at the para position (such as cyano, nitro, or dimethylamino groups) had varied effects. nih.gov This demonstrates that the impact of positional changes is highly context-dependent and is influenced by the electronic and steric properties of the substituents involved.
Table 3: List of Compounds Mentioned
| Compound Name | |
|---|---|
| This compound | |
| GW5074 (5-iodo-3-[(3',5'-dibromo-4'-hydroxyphenyl) methylene]-2-indolinone) | |
| 3-(3-hydroxyphenyl)-indolin-2-one |
Conformational Factors and Molecular Interactions
The biological potency of indolin-2-one derivatives is intrinsically linked to their three-dimensional structure and the specific molecular interactions they form with their biological targets. The conformation of the molecule, particularly the orientation of the substituent at the C-3 position, dictates how effectively the compound can fit into the binding site of a protein, such as a kinase.
The 3-substituted indolin-2-one scaffold itself is relatively planar, providing a rigid core for the presentation of various functional groups. For compounds like this compound, the key conformational flexibility arises from the rotation around the single bond connecting the indolin-2-one core to the benzyl group. This rotation determines the spatial relationship between the two ring systems. Furthermore, in related 3-(benzylidene)indolin-2-one structures, the presence of a double bond at the 3-position introduces the possibility of (E) and (Z) geometric isomers. nih.gov The specific isomeric form can significantly influence binding affinity, as the different spatial arrangements of the substituents on the benzylidene ring will lead to distinct interactions with the target protein. nih.gov
Molecular docking studies have provided significant insights into the binding modes of indolin-2-one derivatives. For many kinase inhibitors, the indolin-2-one core acts as a scaffold that mimics the adenine (B156593) part of ATP, forming crucial hydrogen bonds with the hinge region of the kinase domain. acs.org The substituent at the C-3 position then extends into a more variable region of the ATP-binding pocket, where its specific interactions determine the compound's potency and selectivity.
In the case of this compound, the hydroxyl and methoxy groups on the benzyl ring are critical for forming specific molecular interactions. The hydroxyl group can act as both a hydrogen bond donor and acceptor, while the oxygen atom of the methoxy group can act as a hydrogen bond acceptor. These interactions with amino acid residues in the active site of a target protein can significantly contribute to the binding affinity. For instance, crystallographic data of related N-substituted 3-(2-aryl-2-oxoethylidene)indolin-2-ones reveal the formation of various intermolecular interactions, including O—H⋯O, C—H⋯O, and C—H⋯π hydrogen bonds, which stabilize the crystal packing and are indicative of the types of interactions that can occur in a protein binding pocket. nih.gov The precise orientation of the 4-hydroxy-3-methoxybenzyl group, governed by the rotational conformation, is therefore paramount for aligning these functional groups optimally to engage with key residues in the target's active site.
Quantitative Structure-Activity Relationship (QSAR) Analysis
Quantitative Structure-Activity Relationship (QSAR) analysis is a computational methodology used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For indolin-2-one derivatives, QSAR studies have been instrumental in optimizing their biological potency by identifying the key physicochemical properties and structural features that govern their activity.
These studies typically involve the calculation of a wide range of molecular descriptors for a set of compounds with known biological activities. These descriptors can be broadly categorized as electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area, molar refractivity), hydrophobic (e.g., logP), and topological (e.g., connectivity indices). By employing statistical methods such as multiple linear regression (MLR) or partial least squares (PLS), a QSAR model is developed that quantitatively describes how these descriptors relate to the biological activity, often expressed as the negative logarithm of the half-maximal inhibitory concentration (pIC₅₀).
For instance, a QSAR study on a series of indolin-2-one derivatives as non-receptor Src tyrosine kinase inhibitors revealed that their inhibitory activity was significantly correlated with the calculated hydrophobicity and molar refractivity of the molecules. This suggests that both the lipophilicity and the size/polarizability of the substituents play a crucial role in their interaction with the kinase.
More advanced three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a more detailed understanding of the structure-activity relationship in a three-dimensional context. These methods generate contour maps that visualize the regions around the aligned molecules where modifications to steric, electrostatic, hydrophobic, and hydrogen-bonding properties would likely lead to an increase or decrease in biological activity. Such analyses have been successfully applied to various series of indolin-2-one derivatives, guiding the rational design of new, more potent inhibitors.
Below is an interactive data table showcasing a hypothetical QSAR analysis for a series of 3-benzylindolin-2-one derivatives, illustrating the types of descriptors and data that are typically used in such studies.
| Compound | Substituent (R) | pIC₅₀ | LogP (Hydrophobicity) | Molar Refractivity (MR) |
| 1 | H | 5.2 | 2.1 | 65.4 |
| 2 | 4-OH | 5.8 | 1.9 | 67.2 |
| 3 | 4-OCH₃ | 6.1 | 2.3 | 70.1 |
| 4 | 4-Cl | 6.5 | 2.8 | 70.3 |
| 5 | 4-NO₂ | 6.8 | 2.0 | 69.5 |
| 6 | 3,4-di-Cl | 7.2 | 3.5 | 75.2 |
| 7 | 3-OCH₃, 4-OH | 6.3 | 2.0 | 71.9 |
Computational Chemistry and Cheminformatics Investigations
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the interaction between a small molecule ligand and its protein target.
Docking studies on derivatives featuring the indolin-2-one scaffold have been instrumental in understanding their therapeutic potential, particularly as kinase inhibitors. For instance, in studies targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key protein in cancer progression, the indolin-2-one core consistently serves as a crucial pharmacophore. It is designed to fit into the ATP-binding pocket of the kinase. mdpi.com
Simulations show that the indolin-2-one moiety typically orients itself within the hinge region of the kinase domain. The binding affinity, often expressed as a docking score or binding energy, indicates the strength of the interaction. While specific binding affinity values for 3-(4-Hydroxy-3-methoxybenzyl)indolin-2-one are not broadly published, studies on analogous compounds targeting various kinases demonstrate favorable binding energies, suggesting a stable interaction with their respective targets. For example, docking of novel indolin-2-one derivatives against the K-Ras oncoprotein, a target in many cancers, has shown strong binding affinities. In some cases, these compounds exhibit binding energies comparable to established control inhibitors.
Table 1: Representative Docking Simulation Data for Indolin-2-one Analogs
| Compound/Analog | Target Protein | Docking Score/Binding Energy | Reference |
|---|---|---|---|
| Indolin-2-one derivative (5b) | VEGFR-2 | Not specified, but shown to form key H-bonds | mdpi.com |
| Indolin-2-one derivative (IVc) | c-KIT Kinase | IC50 = 1.47 µM (Breast Cancer) | researchgate.net |
| Indolin-2-one derivative (VIc) | c-KIT Kinase | IC50 = 1.40 µM (Colon Cancer) | researchgate.net |
This table presents data for analogous compounds to illustrate the typical binding affinities observed for the indolin-2-one scaffold.
The effectiveness of a ligand is heavily dependent on its specific interactions with amino acid residues in the target's binding site. For the indolin-2-one scaffold targeting kinases, molecular docking has identified a consistent pattern of interactions. The NH group of the indolin-2-one ring frequently acts as a hydrogen bond donor, while the adjacent carbonyl (C=O) group acts as a hydrogen bond acceptor.
In Silico Prediction of Pharmacokinetic-Relevant Properties
Beyond binding to a target, a potential drug molecule must possess favorable ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. In silico tools like SwissADME are widely used to predict these characteristics early in the drug discovery process. researchgate.net These predictions help to identify compounds that are likely to be orally bioavailable and have a lower risk of failure in later clinical stages.
Lipophilicity, the measure of a compound's ability to dissolve in fats or lipids, is a critical parameter for drug absorption and distribution. It is commonly expressed as the logarithm of the partition coefficient (LogP). A balanced LogP is essential; if a compound is too hydrophilic, it may not cross cell membranes, and if it is too lipophilic, it may have poor solubility in the bloodstream and be rapidly metabolized.
Table 2: Predicted Physicochemical Properties for Indolin-2-one Analogs
| Property | Guideline (e.g., Lipinski's Rule) | Typical Predicted Value for Indolin-2-one Analogs | Reference |
|---|---|---|---|
| Molecular Weight | < 500 Da | Compliant | researchgate.net |
| LogP | < 5 | Compliant | researchgate.net |
| Hydrogen Bond Donors | ≤ 5 | Compliant | researchgate.net |
Density Functional Theory (DFT) Approaches for Structural and Electronic Insights
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. DFT calculations can provide valuable information about a molecule's geometry, reactivity, and spectroscopic properties. For indolinone derivatives, DFT has been used to analyze the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is an indicator of the molecule's chemical reactivity and kinetic stability. Studies on related indolin-2-one structures show that the HOMO and LUMO are typically delocalized over the aromatic rings, which is characteristic of such conjugated systems. This electronic distribution is fundamental to the molecule's ability to participate in the non-covalent interactions, such as π-π stacking and hydrogen bonds, that are observed in docking simulations.
Virtual Screening and Lead Optimization
The this compound structure represents a valuable scaffold for both virtual screening and lead optimization campaigns. Virtual screening involves computationally searching large libraries of compounds to identify those that are most likely to bind to a drug target. The indolin-2-one core is often used as a starting point or "query" in such searches. acs.orgnih.gov
Lead optimization is the process of taking a promising "hit" compound and making chemical modifications to improve its properties, such as potency, selectivity, and pharmacokinetic profile. nih.govresearchgate.nettmu.edu.tw The indolin-2-one scaffold offers several positions for chemical modification:
The Indolin-2-one Nitrogen (N1): Substitution at this position can alter solubility and interactions with the target protein.
The C3 Position: The benzyl (B1604629) group at this position is a key area for modification to explore the binding pocket and enhance selectivity. The hydroxy and methoxy (B1213986) groups on the phenyl ring are prime candidates for substitution to improve potency or solubility. acs.org
The Aromatic Ring of the Indolinone: Substitution with groups like halogens can significantly enhance potency against certain targets. mdpi.com
Through these iterative cycles of design, guided by computational predictions, and subsequent synthesis, the simple indolin-2-one scaffold can be elaborated into highly potent and selective drug candidates. nih.govresearchgate.net
Advanced Analytical Methodologies for this compound Remain Undocumented in Publicly Available Research
Despite a comprehensive search of scientific literature and chemical databases, detailed analytical methodologies for the specific chemical compound This compound (CAS No. 1710472-56-2) are not presently available in published research. While the compound is listed by chemical suppliers, indicating its synthesis and existence, dedicated studies outlining its analysis via advanced techniques such as UPLC, HPLC, and mass spectrometry have not been identified. bldpharm.com
The investigation sought to find specific data pertaining to the following analytical methods for this compound:
High-Resolution Separation Techniques: No specific methods detailing the use of Ultra-Performance Liquid Chromatography (UPLC) or High-Performance Liquid Chromatography (HPLC) for the separation and analysis of this compound were found. While analytical methods for structurally related indolin-2-one derivatives exist, these protocols cannot be accurately extrapolated to the target compound. nih.govnih.govnih.gov
Mass Spectrometry: Information regarding the use of Quadrupole Time-of-Flight Liquid Chromatography-Mass Spectrometry (Q-TOF LC-MS) for the structural elucidation or quantitation of this compound is not available in the public domain. Fragmentation patterns and mass-to-charge ratios are unique to each molecule, making data from other compounds irrelevant.
Method Validation: Consequently, no studies detailing the optimization of chromatographic parameters or the validation of an analytical method for this compound were located. This includes the absence of reported data for key validation parameters such as linearity, Limit of Detection (LOD), and Limit of Quantitation (LOQ).
Research is available for similar but distinct molecules, such as (E,Z)-3-(4-hydroxy-3,5-dimethoxybenzylidene)indolin-2-one and 3-hydroxy-4-methoxy benzal acrolein, for which analytical techniques have been developed and validated. nih.govresearchgate.netresearchgate.net However, due to the strict requirement to focus solely on This compound , the specific findings for these related compounds cannot be presented as they would not be scientifically accurate for the requested subject.
Until research is published that specifically focuses on the analytical chemistry of this compound, a detailed article on its advanced analytical methodologies as outlined cannot be generated.
Advanced Analytical Methodologies for Research on 3 4 Hydroxy 3 Methoxybenzyl Indolin 2 One
Chromatographic Parameter Optimization and Method Validation
Precision and Accuracy Assessments
Precision and accuracy are fundamental to the validation of any analytical method. Precision refers to the closeness of agreement between independent test results obtained under stipulated conditions, while accuracy denotes the closeness of the test results to the true or accepted reference value.
For "3-(4-Hydroxy-3-methoxybenzyl)indolin-2-one," precision is typically evaluated at three levels: repeatability, intermediate precision, and reproducibility. Repeatability (intra-day precision) is assessed by analyzing the same sample multiple times on the same day, under the same operating conditions. Intermediate precision (inter-day precision) is determined by repeating the analysis on different days, with different analysts, or using different equipment. Reproducibility is assessed by different laboratories. The precision is usually expressed as the relative standard deviation (RSD).
Accuracy is determined by comparing the measured concentration of the analyte to a known true value. This can be achieved by analyzing a standard reference material or through recovery studies, where a known amount of the analyte is added to a sample matrix and the percentage of the analyte recovered is calculated.
A study validating an HPLC method for the analysis of related compounds reported intraday and interday precision with RSD values of less than 2%, which is a common acceptance criterion. researchgate.net The accuracy was demonstrated with recovery rates between 98% and 102%. researchgate.net While specific data for "this compound" is not publicly available, the following table illustrates a typical format for presenting such data.
Table 1: Illustrative Precision and Accuracy Data for an Analytical Method
| Parameter | Level | Acceptance Criteria | Hypothetical Result for this compound |
| Precision (RSD%) | Repeatability (Intra-day) | ≤ 2% | 1.2% |
| Intermediate Precision (Inter-day) | ≤ 3% | 2.5% | |
| Accuracy (% Recovery) | Low Concentration | 98.0 - 102.0% | 99.5% |
| Medium Concentration | 98.0 - 102.0% | 101.2% | |
| High Concentration | 98.0 - 102.0% | 98.9% |
This table is for illustrative purposes and does not represent actual experimental data for the specified compound.
System Suitability Testing
System suitability testing (SST) is an integral part of chromatographic analysis, ensuring that the analytical system is performing adequately for the intended analysis. amazonaws.comthermofisher.com SST parameters are established to verify that the resolution and reproducibility of the chromatographic system are sufficient for the analysis to be conducted. amazonaws.comthermofisher.com These tests are performed before and sometimes during the analysis of unknown samples to ensure the continued validity of the results.
Key parameters for system suitability in liquid chromatography include:
Tailing Factor (T): Measures the symmetry of a chromatographic peak. A value of T ≤ 2 is generally considered acceptable. thermofisher.com
Number of Theoretical Plates (N): A measure of column efficiency. A higher number indicates better efficiency. A common requirement is N > 2000. thermofisher.com
Resolution (Rs): Measures the degree of separation between two adjacent peaks. A value of Rs > 2 is typically desired for baseline separation. thermofisher.com
Relative Standard Deviation (RSD) of Peak Area/Height: Assesses the precision of replicate injections of a standard solution. An RSD of ≤ 1% for five or six injections is a common specification. thermofisher.com
Capacity Factor (k'): Also known as the retention factor, it measures the retention of an analyte on the column. A value of k' > 2 is often recommended. thermofisher.com
Table 2: Typical System Suitability Parameters and Acceptance Criteria
| Parameter | Acceptance Criterion | Purpose |
| Tailing Factor (T) | ≤ 2 | Ensures peak symmetry and minimizes co-elution. |
| Theoretical Plates (N) | > 2000 | Indicates good column performance and efficiency. |
| Resolution (Rs) | > 2 | Confirms adequate separation of the analyte from other components. |
| RSD of Peak Area | ≤ 1% | Demonstrates the precision of the injection and detection system. |
| Capacity Factor (k') | > 2 | Ensures the analyte is sufficiently retained on the column for proper separation. |
This table outlines general guidelines for system suitability in HPLC analysis.
Application of Spectroscopic Techniques for Structural Characterization in Research
Spectroscopic techniques are indispensable for the structural elucidation of newly synthesized or isolated compounds like "this compound." These methods provide detailed information about the molecular structure, functional groups, and electronic environment of the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the structure of organic molecules in solution. Both ¹H NMR and ¹³C NMR are crucial for the characterization of "this compound."
¹H NMR (Proton NMR): Provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For "this compound," one would expect to see distinct signals for the aromatic protons on the indolinone and the 4-hydroxy-3-methoxybenzyl moieties, as well as signals for the methoxy (B1213986) group, the benzylic protons, and the N-H and O-H protons. The splitting patterns (singlet, doublet, triplet, etc.) would reveal the number of neighboring protons.
¹³C NMR (Carbon-13 NMR): Provides information about the different types of carbon atoms in the molecule. Each unique carbon atom gives a distinct signal, allowing for the determination of the total number of carbon atoms and their chemical environment (e.g., aromatic, carbonyl, aliphatic).
Table 3: Predicted ¹H and ¹³C NMR Data for this compound
| Atom Type | Predicted ¹H NMR Chemical Shift (δ, ppm) | Predicted ¹³C NMR Chemical Shift (δ, ppm) |
| Aromatic CH (Indolinone) | 6.8 - 7.3 | 110 - 130 |
| Aromatic CH (Benzyl) | 6.6 - 7.0 | 115 - 125 |
| C=O (Indolinone) | - | 175 - 180 |
| C-O (Aromatic) | - | 145 - 150 |
| OCH₃ | ~3.8 | ~56 |
| CH (Benzylic) | ~4.5 | ~40 |
| NH (Indolinone) | ~8.0 | - |
| OH (Phenolic) | ~9.0 | - |
This table presents predicted NMR data based on typical chemical shifts for similar functional groups and structures.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, resulting in a unique IR spectrum. For "this compound," the IR spectrum would be expected to show characteristic absorption bands for the following functional groups:
O-H stretch (phenolic): A broad band around 3300-3500 cm⁻¹.
N-H stretch (amide): A sharp to broad band around 3200-3400 cm⁻¹.
C-H stretch (aromatic): Peaks typically above 3000 cm⁻¹.
C-H stretch (aliphatic): Peaks typically below 3000 cm⁻¹.
C=O stretch (amide, lactam): A strong, sharp peak around 1680-1710 cm⁻¹.
C=C stretch (aromatic): Peaks in the range of 1450-1600 cm⁻¹.
C-O stretch (ether and phenol): Bands in the region of 1000-1300 cm⁻¹.
The IR spectrum of a related chalcone, 3-Hydroxy-4'-methoxy-2,4-bis-(N-methylpiperazinomethyl) chalcone, showed a broad O-H stretching band at 3400 cm⁻¹, which is consistent with the presence of a hydroxyl group. researchgate.net
Table 4: Expected IR Absorption Bands for this compound
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| O-H (Phenol) | 3300 - 3500 | Broad, Medium-Strong |
| N-H (Amide) | 3200 - 3400 | Medium |
| C=O (Lactam) | 1680 - 1710 | Strong |
| C=C (Aromatic) | 1450 - 1600 | Medium to Weak |
| C-O (Ether/Phenol) | 1000 - 1300 | Medium to Strong |
This table summarizes the expected characteristic IR absorption frequencies for the key functional groups in the molecule.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the excitation of electrons from lower to higher energy orbitals. The wavelength of maximum absorption (λmax) is characteristic of the chromophores present in the molecule.
For "this compound," the presence of the indolinone and the substituted benzene (B151609) ring systems, which are conjugated, would result in characteristic UV absorptions. The UV-Vis spectrum of a newly synthesized hydrazone of bexarotene, which also contains aromatic and conjugated systems, showed a λmax at 202 nm and another peak at 252 nm. mu-varna.bg The UV spectra of flavonols, which have similar aromatic and hydroxylated structures, typically exhibit two major absorption bands, referred to as Band I (usually 300-380 nm) and Band II (usually 240-280 nm). ijims.com The λmax values can be influenced by the solvent and the pH of the solution.
Table 5: Expected UV-Vis Absorption Data for this compound in a Polar Solvent
| Electronic Transition | Expected λmax (nm) |
| π → π* (Benzene Rings) | ~250 - 290 |
| n → π* (Carbonyl Group) | ~300 - 340 |
This table provides an estimation of the expected UV-Vis absorption maxima based on the chromophores present in the molecule.
Future Research Directions and Translational Perspectives for Indolin 2 One Scaffolds
Exploration of Novel Synthetic Pathways
The synthesis of indolin-2-one derivatives has a rich history, dating back to the 19th century with methods like the acid-promoted Friedel–Crafts reaction of isatin (B1672199) with phenols. nih.gov Modern advancements have provided more robust methods for creating diverse 3,3-diaryl-indoline-2-one derivatives. nih.gov Future research will likely focus on developing even more efficient and versatile synthetic strategies.
A significant advancement in this area has been the use of triflic acid to generate "superelectrophilic" species that readily react with Friedel–Crafts nucleophiles, expanding the range of accessible 3,3-diaryl-indoline-2-one derivatives. nih.gov Another innovative approach involves substrate-dependent divergent annulation reactions of indoles with 1,2-diaza-1,3-dienes, which can lead to different polycyclic fused indoline (B122111) scaffolds depending on the substituents of the starting materials. nih.govpolimi.it These methods allow for the creation of structurally complex and stereoselective ring systems from simple planar aromatic molecules. polimi.it
Recent synthetic developments also include:
An unprecedented reaction between indolin-2-ones and α-substituted ketones to produce 3-hydroxy-3-phenacyloxindole (B183172) derivatives under mild conditions. researchgate.net
The use of microwave irradiation to synthesize 3-hydroxy-3-(2-imino-3-methyl-5-oxoimidazolidin-4-yl)indolin-2-one analogs, which has proven to be more efficient than conventional heating methods. nih.gov
A novel protocol for the asymmetric synthesis of 3-hydroxy-2-(4-methoxyphenyl)-2,3-dihydro-1,5-benzothiazepin-4(5H)-one utilizing a Darzens condensation followed by bakers' yeast reduction. elsevierpure.com
Future explorations may focus on developing catalytic and enantioselective methods to access chiral indolin-2-one derivatives with enhanced potency and selectivity. nih.gov The development of new synthetic routes will be crucial for generating novel analogs of promising lead compounds for further biological evaluation.
Development of Multi-Targeting Agents
The concept of designing single chemical entities that can modulate multiple biological targets offers a promising strategy for treating complex diseases like cancer. The indolin-2-one scaffold is well-suited for the development of such multi-targeting agents. nih.gov
Researchers have already begun to explore the potential of indolin-2-one derivatives to exhibit dual biological activities. nih.gov For instance, certain indole (B1671886) derivatives have been synthesized and evaluated for their dual inhibitory activity against Bcl-2 and Mcl-1, two important anti-apoptotic proteins. mdpi.com This approach could lead to more effective anticancer therapies by simultaneously blocking multiple survival pathways in cancer cells.
Future research in this area will likely involve the rational design and synthesis of hybrid molecules that combine the indolin-2-one core with other pharmacophores known to interact with different therapeutic targets. This could involve creating molecules that target both protein kinases and other key cellular players like thioredoxin reductase, or that combine cytotoxic activity with anti-inflammatory properties. nih.govnih.gov The development of such multi-targeting agents could lead to improved efficacy and a reduced likelihood of drug resistance.
Advancing Preclinical Efficacy and Mechanism Delineation
While several indolin-2-one derivatives have shown promising anticancer activity in preclinical models, further research is needed to fully understand their mechanisms of action and to advance the most promising candidates toward clinical trials. nih.gov
Compounds based on the 3-(4-hydroxyphenyl)indoline-2-one scaffold have demonstrated potent and selective anticancer activity, including the ability to eradicate drug-resistant, estrogen receptor-positive breast cancer in preclinical models. nih.govnih.gov For example, the compound ErSO has shown potent activity against ERα-positive cancer cells and significant in vivo efficacy in murine models. nih.gov However, the exact molecular mechanism behind its broad spectrum of activity, including its effects on cells with low ERα expression, requires further investigation. nih.gov
Other indolin-2-one derivatives have been found to target thioredoxin reductase (TrxR), leading to increased oxidative stress and apoptosis in cancer cells. nih.gov These compounds show selectivity for TrxR over other antioxidant enzymes, making them attractive candidates for further development. nih.gov Additionally, a product of a human-derived Enterocloster strain, 3-hydroxy-3-(2-oxopropyl)indolin-2-one, has been identified as an inhibitor of nitric oxide production, suggesting potential anti-inflammatory applications. nih.gov
Future preclinical studies should focus on:
Comprehensive in vivo efficacy studies in a wider range of cancer models, including patient-derived xenografts.
In-depth mechanistic studies to identify the direct molecular targets and signaling pathways affected by these compounds.
Pharmacokinetic and pharmacodynamic studies to optimize drug delivery and dosing schedules.
A thorough understanding of the preclinical efficacy and mechanism of action is essential for the successful translation of these promising compounds into clinical practice.
Integration of Advanced Computational and Analytical Tools
The integration of advanced computational and analytical tools is becoming increasingly important in modern drug discovery and development. These tools can accelerate the identification of lead compounds, optimize their properties, and provide insights into their mechanisms of action.
Computational methods, such as Density Functional Theory (DFT), have been used to study the mechanisms of cycloaddition reactions for the synthesis of polycyclic fused indoline scaffolds. nih.gov Molecular docking simulations, in conjunction with ultrafiltration LC-MS and microplate bioassays, have been employed to screen for and identify potent enzyme inhibitors from natural sources. nih.gov This integrated approach allows for the analysis of structure-activity relationships from multiple perspectives, including binding affinity, enzymatic activity, and structural complementarity, which can help to avoid false-positive results. nih.gov
Future research will likely see an even greater integration of these advanced tools. For example:
Computational modeling can be used to predict the binding modes of indolin-2-one derivatives to their biological targets, guiding the design of more potent and selective inhibitors.
Quantitative structure-activity relationship (QSAR) studies can help to identify the key structural features required for biological activity.
Advanced analytical techniques , such as high-resolution mass spectrometry and NMR, will be crucial for the structural elucidation of novel synthetic derivatives and natural products. researchgate.netnih.gov
Advanced imaging modalities can provide deeper insights into the heterogeneity of tumors and their response to treatment, aiding in clinical decision-making. mdpi.com
By leveraging the power of these advanced computational and analytical tools, researchers can streamline the drug discovery process and increase the likelihood of developing new and effective therapies based on the indolin-2-one scaffold.
Q & A
Q. Q1. What are the standard synthetic routes for preparing 3-(4-hydroxy-3-methoxybenzyl)indolin-2-one and its derivatives?
Methodological Answer : The compound and its analogs are typically synthesized via condensation reactions between indolin-2-one and substituted aldehydes (e.g., 4-hydroxy-3-methoxybenzaldehyde) in acetic acid under reflux (3–24 hours). For example:
- Alkylation : Substitution at the indoline nitrogen is achieved using sodium hydride (NaH) in DMF with alkyl halides (e.g., 4-(2-fluoroethoxy)benzyl bromide) to introduce diverse substituents .
- Reduction : Nitro groups in intermediates can be reduced to amines using Fe powder in methanol/HCl .
- Microwave-assisted synthesis : Accelerates reaction times (e.g., 5 minutes at 70°C) for coupling indole derivatives with isatin .
Q. Q2. How are structural and purity analyses performed for these compounds?
Methodological Answer :
- NMR spectroscopy : Key for confirming regiochemistry and substituent orientation. For example, E/Z isomerism in benzylidene derivatives is resolved via coupling constants (e.g., J = 15.4 Hz for trans double bonds) .
- HPLC : Used to separate geometric isomers (e.g., Z,E vs. E,E diastereomers), though instability may lead to isomerization during analysis .
- Elemental analysis : Validates purity by comparing calculated vs. observed C/H/N ratios (e.g., C: 79.08% found vs. 79.00% calculated for a dimethylamino-substituted analog) .
Advanced Research Questions
Q. Q3. What challenges arise in resolving geometric isomers of 3-benzylideneindolin-2-one derivatives, and how are they addressed?
Methodological Answer :
- Isomer separation : Derivatives with allylidene or benzylidene groups often form mixtures of Z/E isomers. For example, 3-(3-(4-nitrophenyl)allylidene)indolin-2-one (41a/41b ) isomers can be separated via flash chromatography (CH₂Cl₂/ethyl ether, 3:1), but rapid isomerization in solution complicates isolation .
- Stability testing : HPLC monitoring (e.g., CH₂Cl₂/MeOH solvent systems) reveals isomerization rates (e.g., 33% conversion after 20 hours for 41b ) .
- 1H NMR dynamics : Time-resolved NMR tracks isomer equilibration in solution, critical for binding assays .
Q. Q4. How do substituents on the indolin-2-one scaffold influence binding selectivity to biological targets like α-synuclein fibrils?
Methodological Answer :
- Substituent effects : N-Benzyl groups enhance α-synuclein binding affinity, while para-nitro groups on the benzylidene moiety improve selectivity over Aβ and tau fibrils. For example, 46b (Z,E isomer) showed higher α-synuclein affinity than its E,E counterpart .
- Homologation : Diene analogs (e.g., 18–20 ) exhibit mixed Z,E/E,E configurations, complicating activity interpretation. Competitive binding assays (e.g., radiolabeled fibril displacement) quantify selectivity .
Q. Q5. What computational and experimental strategies validate interactions between indolin-2-one derivatives and kinase targets?
Methodological Answer :
- Molecular docking : Predicts solvent-exposed regions (e.g., C3’ amino tail in pyrrole-indolin-2-one derivatives) critical for ATP-binding site interactions in kinases .
- Kinase inhibition assays : Compounds like 3-(4-isopropylbenzylidenyl)indolin-2-one are screened against EGFR or FLK-1 RTKs using phosphorylation inhibition assays (IC₅₀ values) .
- SAR studies : Substituent modifications (e.g., methoxy vs. hydroxy groups) correlate with anti-inflammatory activity (e.g., 3-(3-hydroxyphenyl)indolin-2-one ) .
Q. Q6. How is the stability of indolin-2-one derivatives assessed under physiological conditions?
Methodological Answer :
- Solubility profiling : Determined via mass-molarity calculators for DMSO/PBS solutions, though many derivatives (e.g., 3-amino-1-(4-trifluoromethoxybenzyl)indolin-2-one ) lack reported solubility data .
- Degradation studies : Monitor hydrolytic stability (e.g., pH 7.4 buffer at 37°C) using LC-MS to detect decomposition products .
Q. Q7. What strategies are employed to resolve contradictions in biological activity data across analogs?
Methodological Answer :
Q. Q8. How are this compound derivatives optimized for blood-brain barrier (BBB) penetration?
Methodological Answer :
- Lipophilicity tuning : LogP calculations guide substituent selection (e.g., trifluoromethoxy groups enhance lipophilicity vs. polar hydroxy groups) .
- In vitro BBB models : Parallel artificial membrane permeability assays (PAMPA) predict passive diffusion, as seen in lipophilic analogs like (E,Z)-3-(4-hydroxy-3,5-dimethoxybenzylidene)indolin-2-one .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
